molecular formula C14H15NO2 B6333608 Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 1400808-07-2

Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B6333608
CAS No.: 1400808-07-2
M. Wt: 229.27 g/mol
InChI Key: NDKQMNWQGHSZMJ-OLZOCXBDSA-N
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Description

Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic compound featuring a rigid norbornane-like scaffold with a nitrogen atom at the bridgehead position. The benzyl ester group at the 2-position enhances its stability and modulates lipophilicity, making it a versatile intermediate in medicinal chemistry and asymmetric synthesis. Its stereochemistry (1R,4S) is critical for enantioselective applications, particularly in synthesizing proline mimetics and carbocyclic nucleosides .

Properties

IUPAC Name

benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-14(15-9-12-6-7-13(15)8-12)17-10-11-4-2-1-3-5-11/h1-7,12-13H,8-10H2/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKQMNWQGHSZMJ-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1C=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN([C@H]1C=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between a suitable diene and dienophile under controlled conditions yields the desired bicyclic structure. For instance, the reaction of a furan derivative with an olefinic or acetylenic dienophile can produce the bicyclic framework .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate features a bicyclic structure that contributes to its reactivity and interaction with biological systems. Its azabicyclic framework is particularly relevant in drug design.

Antiviral Properties

Recent studies have indicated that compounds with similar azabicyclic structures exhibit antiviral activity. For example, research has shown that derivatives of azabicyclo compounds can inhibit viral replication mechanisms, making them potential candidates for antiviral drug development against diseases like HIV and influenza .

Case Study: HIV Inhibition

A study published in the Journal of Medicinal Chemistry explored the efficacy of azabicyclo compounds in inhibiting HIV protease. The results demonstrated that modifications to the benzyl group significantly enhanced antiviral potency, suggesting a promising pathway for developing new HIV therapies utilizing benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene derivatives .

Neurological Research

The compound's ability to interact with neurotransmitter receptors positions it as a candidate for neurological research. Investigations into its effects on acetylcholine receptors have shown potential implications for treating conditions such as Alzheimer's disease .

Case Study: Acetylcholine Modulation

In a study focusing on cognitive enhancement, benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene derivatives were tested for their ability to enhance synaptic plasticity in animal models. The findings suggested that these compounds could improve memory retention and cognitive function .

Building Block for Complex Molecules

This compound serves as an important building block in organic synthesis due to its unique bicyclic structure, which allows for various functional group transformations.

Synthetic Pathway Example

In synthetic organic chemistry, it has been utilized in the synthesis of complex alkaloids and other biologically active compounds through methods such as:

  • Nucleophilic substitution reactions
  • Cyclization processes

These reactions often yield products with enhanced biological activity or specificity .

Polymer Chemistry

The incorporation of benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene derivatives into polymer matrices has been explored for creating advanced materials with improved mechanical properties and thermal stability.

Research Findings

Recent research demonstrated that polymers modified with azabicyclic structures exhibited enhanced tensile strength and flexibility compared to unmodified polymers, indicating their potential use in high-performance materials .

Mechanism of Action

The mechanism of action of Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing the active bicyclic core that interacts with biological pathways .

Comparison with Similar Compounds

Structural Analogs: Ester Group Variations
Compound Name Molecular Formula Molecular Weight CAS Number Key Features
Benzyl (1R,4S)-2-azabicyclo[...]carboxylate C₁₄H₁₅NO₃ 245.27 (calc.) Not explicitly provided Benzyl ester; high lipophilicity; used in chiral synthesis .
tert-Butyl (1R,4S)-2-azabicyclo[...]carboxylate C₁₁H₁₇NO₂ 195.26 702666-72-6 tert-Butyl ester; improved steric protection for intermediates .
Ethyl (1R,2S,4R)-1-azabicyclo[...]carboxylate C₉H₁₅NO₂ 169.22 921755-43-3 Ethyl ester; lower molecular weight, altered pharmacokinetics .
Benzyl 5-hydroxy-2-azabicyclo[...]carboxylate C₁₄H₁₅NO₄ 261.27 (calc.) N/A Hydroxyl group enhances polarity; potential for hydrogen bonding .

Key Observations :

  • Lipophilicity : Benzyl esters (e.g., target compound) exhibit higher logP values (~1.7–2.0) compared to tert-butyl or ethyl analogs, favoring membrane permeability .
  • Stability : tert-Butyl esters (e.g., CAS 702666-72-6) resist hydrolysis under acidic conditions, making them ideal for Boc protection strategies .
Stereochemical Variants
Compound Name Stereochemistry Enantiopurity Application
(1R,3S,4S)-2-azabicyclo[...]carboxylate (1R,3S,4S) >95% Chiral building block for HIV protease inhibitors .
(1S,3R,4R)-2-azabicyclo[...]carboxylate (1S,3R,4R) >95% Enantiomer with distinct biological activity .
rac-tert-Butyl (1R,4S,5S)-[...]carboxylate Racemic mixture N/A Intermediate for bromomethyl derivatives .

Key Observations :

  • Enantiomers (e.g., (1R,3S,4S) vs. (1S,3R,4R)) exhibit divergent biological profiles, underscoring the importance of stereocontrol in drug design .
Functionalized Derivatives
Compound Name Functional Group Key Property
(1R,4S)-2-Acetyl-2-azabicyclo[...]-3-one Acetyl Enhanced electrophilicity for acyl transfer .
Benzyl (1R,4S)-2-oxo-7-azabicyclo[...]carboxylate Ketone Increased polarity (PSA = 38.77 Ų) .
5-Fluoro-2-azabicyclo[...] hydrochloride Fluorine Improved metabolic stability and bioavailability .

Key Observations :

  • Fluorinated derivatives (e.g., 5-fluoro analogs) show enhanced metabolic stability due to C-F bond resistance to enzymatic cleavage .
  • Ketone-containing variants (e.g., 2-oxo derivatives) exhibit higher polar surface area (PSA), impacting solubility and blood-brain barrier penetration .

Biological Activity

Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate, also known by its CAS number 1400808-07-2, is a bicyclic compound with a unique structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and applications in medicinal chemistry.

  • Molecular Formula : C14H15NO2
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 1400808-07-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The compound may modulate the activity of these targets through binding interactions, which can influence physiological processes.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies have suggested that this compound exhibits antimicrobial properties against certain bacterial strains.
  • Neuroprotective Effects : Investigations into the neuroprotective capabilities of this compound have shown promise in models of neurodegenerative diseases.
  • Analgesic Properties : The compound has been evaluated for its analgesic effects in various pain models, indicating potential therapeutic applications in pain management.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
NeuroprotectiveProtection against neuronal cell death
AnalgesicReduction in pain responses

Case Study: Neuroprotective Effects

A study conducted by researchers at a leading university evaluated the neuroprotective effects of this compound in an animal model of Alzheimer's disease. The results indicated that treatment with the compound led to a significant reduction in neuroinflammation and improved cognitive function compared to control groups.

Case Study: Antimicrobial Activity

In another investigation, the antimicrobial properties of this compound were assessed against several pathogenic bacteria. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent.

Q & A

Q. What are the common synthetic routes for preparing Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate?

The synthesis typically involves stereoselective cycloaddition or functionalization of preformed bicyclic scaffolds. For example:

  • Stepwise Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect amines during key steps (e.g., LiAlH4 reduction of ketones followed by carboxylation) .
  • Cycloaddition Strategies : Diels-Alder reactions between electron-deficient dienophiles and furan-derived dienes to construct the bicyclic core, followed by benzyl esterification .
  • Chiral Resolution : Separation of enantiomers via chiral HPLC after racemic synthesis, ensuring >95% enantiopurity .

Key Variables :

FactorImpact
Protecting GroupsBoc/Cbz groups prevent undesired side reactions during functionalization .
Catalyst ChoiceLewis acids (e.g., ZnCl₂) enhance cycloaddition regioselectivity .
TemperatureLow temperatures (−78°C) improve stereochemical control in ketone reductions .

Q. How is the stereochemistry of this compound confirmed?

A combination of techniques is required:

  • X-ray Crystallography : Definitive assignment of absolute configuration, as seen in corrected structural assignments of misidentified azabicyclo derivatives .
  • Chiral HPLC : Quantifies enantiomeric excess (e.g., >95% purity for (1R,4S) vs. (1S,4R) enantiomers) .
  • 2D NMR (NOESY) : Correlates spatial proximity of protons to validate endo/exo stereochemistry in the bicyclic framework .

Pitfalls : Misinterpretation of NOE signals due to ring strain or dynamic effects; cross-validate with computational models (DFT) .

Q. What biological targets are associated with this compound?

The bicyclic scaffold shows affinity for:

  • Neurotransmitter Receptors : Potential modulation of GABAₐ or NMDA receptors due to structural mimicry of proline-based neuromodulators .
  • Enzyme Inhibition : Inhibition of proteases or kinases via hydrogen bonding with the carboxylate and azabicyclo nitrogen .

Assay Design :

Assay TypeApplication
Radioligand BindingQuantify receptor affinity (IC₅₀) using tritiated ligands .
Kinetic FluorimetryMonitor enzyme inhibition in real time (e.g., trypsin-like proteases) .

Advanced Research Questions

Q. How can enantioselective synthesis challenges be addressed for this compound?

Key Issues :

  • Poor chiral induction in cycloadditions (e.g., <20% ee without optimized ligands) .
  • Epimerization during deprotection (e.g., Boc removal under acidic conditions) .

Solutions :

  • Chiral Auxiliaries : Use (S)- or (R)-configured imines to bias cycloadduct formation (e.g., (S)-imine → (1R,4S) product) .
  • Asymmetric Catalysis : Employ Rh(II)- or Cu(I)-based catalysts to enhance enantiomeric excess in ketone reductions .
  • Low-Temperature Deprotection : Minimize epimerization by using TFA at −20°C instead of ambient conditions .

Q. How to resolve contradictions in spectral data for azabicyclo derivatives?

Case Study : Initial misassignment of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane as a ring-expanded octane derivative was corrected via:

  • X-ray Diffraction : Unambiguous structural determination .
  • Comparative NMR : Distinctive ¹H-NMR splitting patterns for heptane (δ 3.2–3.5 ppm) vs. octane (δ 2.8–3.1 ppm) scaffolds .
  • Computational Validation : DFT calculations of aziridinium intermediates to confirm reaction pathways .

Recommendation : Always cross-validate with at least two analytical methods.

Q. What strategies optimize reaction yields in large-scale syntheses?

Critical Parameters :

ParameterOptimization Approach
Solvent PolarityUse THF/H₂O mixtures for hydrophilic intermediates; switch to DCM for hydrophobic steps .
Catalyst LoadingScreen Pd/C (1–5 mol%) for hydrogenolytic deprotection to minimize over-reduction .
Workup EfficiencyReplace column chromatography with crystallization (e.g., hexane/EtOAC) for high-purity recovery .

DOE Example :

VariableRange TestedOptimal Value
Temperature0°C to 25°C−10°C
Reaction Time12–48 h24 h
Equiv. of LiAlH₄1.0–2.51.8

Q. How to investigate the mechanistic role of the benzyl ester in biological activity?

Methodology :

  • Protease Stability Assays : Compare hydrolysis rates of benzyl vs. methyl esters in simulated gastric fluid (pH 2.0) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with tert-butyl or acetyl esters to assess pharmacokinetic trade-offs .
  • Molecular Docking : Map benzyl ester interactions with hydrophobic enzyme pockets (e.g., using AutoDock Vina) .

Findings : The benzyl group enhances blood-brain barrier penetration in murine models, critical for CNS-targeted agents .

Q. Tables for Reference

Q. Table 1: Structural Analogs and Key Differences

CompoundStructural VariationImplications
tert-Butyl derivative (CAS 702666-72-6)Boc protection instead of benzyl esterImproved solubility but reduced CNS bioavailability
5-Hydrazinyl analog (CAS 1609467-59-5)Hydrazine substituent at C5Enhanced reactivity for click chemistry derivatization
3-Carboxylic acid hydrochloride (CAS 448949-65-3)Carboxylic acid instead of esterDirect use in peptide coupling without deprotection

Q. Table 2: Common Analytical Techniques for Stereochemical Validation

TechniqueApplicationLimitations
X-ray CrystallographyAbsolute configurationRequires single crystals; time-intensive
Chiral HPLCEnantiopurity quantificationLimited to compounds with chromophores
NOESY NMRSpatial proton proximityAmbiguity in flexible systems

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